molecular formula C22H18ClN3O3S B10886975 N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10886975
M. Wt: 439.9 g/mol
InChI Key: ARPGTNBBMQDGJQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzimidazole core, a phenyl ring substituted with a chlorophenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the benzimidazole ring, converting them to amines.

    Substitution: The chlorophenoxy group can participate in further substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, chlorophenoxy substitution, and thioether linkage make it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-18-10-11-19-20(12-18)26-22(25-19)30-13-21(27)24-15-4-8-17(9-5-15)29-16-6-2-14(23)3-7-16/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

ARPGTNBBMQDGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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